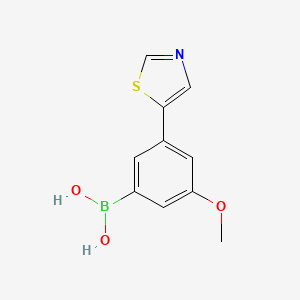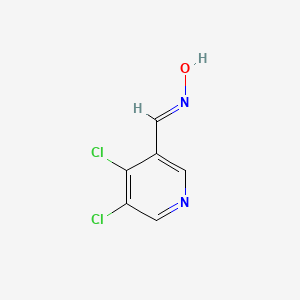
(E)-acrylaldehydeoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-acrylaldehydeoxime is an organic compound characterized by the presence of an oxime functional group attached to an acrylaldehyde backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-acrylaldehydeoxime can be synthesized through the reaction of acrylaldehyde with hydroxylamine. The reaction typically occurs under mild acidic or neutral conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:
CH2=CHCHO+NH2OH→CH2=CHCH=N-OH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and stabilization to ensure the compound’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-acrylaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
(E)-acrylaldehydeoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-acrylaldehydeoxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aldoximes: Compounds with the general structure R-CH=N-OH.
Ketoximes: Compounds with the general structure R2C=N-OH.
Nitrile Oxides: Compounds with the structure R-C≡N-O.
Uniqueness
(E)-acrylaldehydeoxime is unique due to its conjugated double bond system, which imparts distinct reactivity compared to other oximes
Propriétés
Formule moléculaire |
C3H5NO |
|---|---|
Poids moléculaire |
71.08 g/mol |
Nom IUPAC |
N-prop-2-enylidenehydroxylamine |
InChI |
InChI=1S/C3H5NO/c1-2-3-4-5/h2-3,5H,1H2 |
Clé InChI |
KMNIXISXZFPRDC-UHFFFAOYSA-N |
SMILES canonique |
C=CC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)












